molecular formula C11H15NO3 B511068 Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine CAS No. 117986-59-1

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine

Cat. No.: B511068
CAS No.: 117986-59-1
M. Wt: 209.24g/mol
InChI Key: RQPLNXRORONULE-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine is an organic compound that features a benzo[1,3]dioxole ring system attached to a methoxyethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine typically involves the condensation of benzo[1,3]dioxole-5-carbaldehyde with 2-methoxyethylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzo[1,3]dioxole ring.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted benzo[1,3]dioxole compounds depending on the reagents used.

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[1,3]dioxol-5-ylmethyl-(2-hydroxy-ethyl)-amine
  • Benzo[1,3]dioxol-5-ylmethyl-(2-chloro-ethyl)-amine
  • Benzo[1,3]dioxol-5-ylmethyl-(2-ethyl)-amine

Uniqueness

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-13-5-4-12-7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6,12H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPLNXRORONULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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